Chromatographic Retention Time Differentiation
Under Eur. Ph. chromatographic conditions (C18 5 µm, 250 × 4.6 mm column; acetonitrile–phosphoric acid 13:87 mobile phase; 1.5 mL/min flow; 40 °C; UV detection at 278 nm), Ciprofloxacin Impurity D HCl elutes with an absolute retention time of 11.855 minutes and a relative retention time (RRT) of approximately 1.2 relative to ciprofloxacin (RT 8.962 min) [1][2]. This RRT is the highest among the five specified ciprofloxacin impurities and is clearly resolved from Impurity E (RRT ~0.4, RT 3.547 min), Impurity B (RRT ~0.6, RT 5.977 min), and Impurity C (RRT ~0.7, RT 6.650 min) [1][2]. The resolution factor between adjacent impurity peaks B and C was measured at 3.0, exceeding the Eur. Ph. minimum requirement of 1.3, and the symmetry factors for impurity peaks E, B, C, and D were 1.16, 1.31, 1.30, and 1.17, respectively—all within the acceptance range of 0.8–1.5 [1].
| Evidence Dimension | HPLC chromatographic separation: absolute retention time and relative retention time vs. ciprofloxacin parent |
|---|---|
| Target Compound Data | Absolute RT 11.855 min; RRT ~1.20; symmetry factor 1.17 |
| Comparator Or Baseline | Ciprofloxacin (RT 8.962 min, RRT 1.00); Impurity E (RT 3.547 min, RRT ~0.4); Impurity B (RT 5.977 min, RRT ~0.6); Impurity C (RT 6.650 min, RRT ~0.7) |
| Quantified Difference | Impurity D elutes approximately 2.9 min after the ciprofloxacin parent peak; its RRT of 1.2 is 1.7–3.0× higher than impurities E (0.4), B (0.6), and C (0.7). Resolution between impurity B and C peaks = 3.0. |
| Conditions | Eur. Ph. 8th edition HPLC method: C18 5 µm, 250 × 4.6 mm column; acetonitrile–phosphoric acid (13:87 v/v) mobile phase; flow rate 1.5 mL/min; column temperature 40 °C; UV detection at 278 nm; injection volume 50 µL control solution (b) |
Why This Matters
The distinctive late-eluting RRT of 1.2 makes Impurity D the last-resolved specified impurity, enabling unambiguous peak assignment in multi-impurity HPLC chromatograms—a critical quality attribute for method validation and batch release testing where misidentification could lead to false compliance or non-compliance decisions.
- [1] Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turk J Pharm Sci. 2022;19(3):293-304. DOI not available. Retention times: CPF HCl 8.962 min; Impurity E 3.547 min; Impurity B 5.977 min; Impurity C 6.650 min; Impurity D 11.855 min. Resolution B/C: 3.0. Symmetry factors: E 1.16, B 1.31, C 1.30, D 1.17. View Source
- [2] British Pharmacopoeia. Ciprofloxacin Hydrochloride – Related Substances. Retention times relative to ciprofloxacin: impurity E ~0.4; impurity F ~0.5; impurity B ~0.6; impurity C ~0.7; impurity D ~1.2. System suitability: resolution between impurity B and C peaks ≥1.3. Accessed via vi4.ilovetranslation.com. View Source
